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molecular formula C12H9NO6 B8755196 4-carboxy-N-(2-carboxyethyl)phthalimide

4-carboxy-N-(2-carboxyethyl)phthalimide

Cat. No. B8755196
M. Wt: 263.20 g/mol
InChI Key: IKCZSJMNPSDPNT-UHFFFAOYSA-N
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Patent
US07148352B2

Procedure details

4-carboxyphthalic anhydride (1.0 g, 0.0052 mol) and β-alanine (0.46, 0.0052 mol) were refluxed as above for 7 hours. Crystallisation of the product from EtOH yielded 1.37 g (78%) of 101 as a white solid: mp=240–242° C.; Rf 0.77 (A): Rf 0.67 (B): Rf 0.33 (D): 1H NMR (DMSO-d6); MS m/z (rel intensity) 263 (14), 262 (100); IR (cm−1): 2800–3250 (OH), 3150 (C═CH), 2671 (C—H), 1777 (C═O), 1725 (C═O), 1705 (C═O), 1620 (C═C), 1452 (C═C), 1385(C—O), 1226 (C—O), 731 (C═CH). MS m/z (rel intensity) 263 (14), 262 (100).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.0052 mol
Type
reactant
Reaction Step One
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[O:10][C:8](=O)[C:7]2=[CH:13][CH:14]=1)([OH:3])=[O:2].[NH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19]>>[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[N:15]([CH2:16][CH2:17][C:18]([OH:20])=[O:19])[C:8](=[O:10])[C:7]2=[CH:13][CH:14]=1)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(O)C=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
0.0052 mol
Type
reactant
Smiles
NCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallisation of the product from EtOH

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=C2C(C(=O)N(C2=O)CCC(=O)O)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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